N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of piperidin-3-ylamine with pyrimidin-2-amine under specific conditions. The reaction is usually carried out in the presence of a methylating agent, such as methyl iodide, to introduce the N-methyl group. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biological studies to investigate its effects on various cellular processes.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, viral infections, and inflammation.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is compared with other similar compounds, such as N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride and N-methyl-3-piperidyl benzilate These compounds share structural similarities but differ in their functional groups and pharmacological properties
List of Similar Compounds
N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride
N-methyl-3-piperidyl benzilate
N-methyl-N-(piperidin-3-yl)acetamide hydrochloride
Properties
IUPAC Name |
N-methyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(9-4-2-5-11-8-9)10-12-6-3-7-13-10;;/h3,6-7,9,11H,2,4-5,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDBRXNIDZXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)C2=NC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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